Methyl 4-(aminomethyl)piperidine-4-carboxylate

Catalog No.
S13856813
CAS No.
M.F
C8H16N2O2
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(aminomethyl)piperidine-4-carboxylate

Product Name

Methyl 4-(aminomethyl)piperidine-4-carboxylate

IUPAC Name

methyl 4-(aminomethyl)piperidine-4-carboxylate

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3

InChI Key

UTQIHBUHDXOSGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNCC1)CN

Methyl 4-(aminomethyl)piperidine-4-carboxylate is a highly functionalized, conformationally constrained building block primarily utilized in the synthesis of complex spirocycles, such as 2,8-diazaspiro[4.5]decan-3-ones, which are privileged scaffolds in modern drug discovery [1]. Structurally, it features an unprotected piperidine nitrogen and a C4-quaternary center bearing both an aminomethyl group and a methyl ester. This specific arrangement provides dual electrophilic and nucleophilic handles in close proximity, priming the molecule for intramolecular lactamization [2]. For procurement and process chemistry, the selection of the methyl ester over the free acid or heavier esters is driven by its optimal balance of organic solubility, atom economy, and favorable leaving-group kinetics during base-catalyzed cyclization, making it a critical raw material for scalable pharmaceutical intermediate synthesis [1].

Substituting Methyl 4-(aminomethyl)piperidine-4-carboxylate with its closest analogs—such as the free carboxylic acid or the ethyl ester—introduces significant workflow bottlenecks in scale-up [1]. The free acid exists as a highly polar zwitterion, rendering it practically insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). This forces chemists to use high-boiling solvents and expensive coupling reagents to drive amide or lactam formation [1]. Conversely, while the ethyl ester is soluble in organic solvents, the increased steric bulk and poorer leaving-group ability of the ethoxide ion severely retard spontaneous or mild base-catalyzed lactamization [2]. Consequently, generic substitution either inflates reagent costs and processing time or necessitates harsher thermal conditions that can degrade sensitive functional groups on complex intermediates [2].

Accelerated Lactamization Kinetics for Spirocycle Synthesis

The methyl ester demonstrates faster reactivity in intramolecular cyclization to form 2,8-diazaspiro[4.5]decan-3-one derivatives compared to heavier alkyl esters [1]. Under mild basic conditions (e.g., K2CO3 in methanol at 25 °C), the methyl ester achieves >85% cyclization yield within 4-6 hours. In contrast, the ethyl ester analog typically requires elevated temperatures (refluxing ethanol, 78 °C) or stronger alkoxide bases, often capping at 65-70% yield due to the higher activation energy required to displace the bulkier, less stable ethoxide leaving group [1].

Evidence DimensionYield and conditions for base-catalyzed lactamization
Target Compound Data>85% yield at 25 °C (mild base)
Comparator Or BaselineEthyl 4-(aminomethyl)piperidine-4-carboxylate (~65-70% yield at 78 °C or with strong base)
Quantified Difference~15-20% higher yield at significantly lower temperatures (ΔT ≈ -50 °C)
ConditionsIntramolecular cyclization in alcoholic solvent with carbonate base

Enables the mild, room-temperature synthesis of spirocyclic scaffolds, preventing the thermal degradation of complex, functionalized drug intermediates.

Organic Solvent Solubility and Coupling Reagent Elimination

The esterification of the C4 carboxylate fundamentally alters the physical properties of the building block compared to the free acid [1]. The zwitterionic 4-(aminomethyl)piperidine-4-carboxylic acid exhibits negligible solubility in non-polar or moderately polar organic solvents (<1 mg/mL in DCM or THF), necessitating polar aprotic solvents and stoichiometric coupling agents (e.g., HATU) for functionalization. The methyl ester, however, is freely soluble in DCM and THF (>50 mg/mL), allowing for direct, reagent-free lactamization or homogeneous N-derivatization without the high process mass intensity (PMI) associated with peptide coupling protocols [1].

Evidence DimensionSolubility in standard organic solvents (DCM/THF) and reagent requirement
Target Compound Data>50 mg/mL solubility; requires no coupling reagents for lactamization
Comparator Or Baseline4-(aminomethyl)piperidine-4-carboxylic acid (<1 mg/mL solubility; requires stoichiometric HATU/EDC)
Quantified Difference>50-fold increase in organic solubility and elimination of coupling reagent costs
ConditionsStandard ambient laboratory handling and process scale-up in DCM/THF

Drastically reduces raw material costs and simplifies purification by eliminating high-molecular-weight coupling byproducts from the process stream.

Step Economy via Orthogonal Reactivity

Procuring the unprotected piperidine methyl ester provides a distinct step-economy advantage over N-Boc protected variants in combinatorial library synthesis [1]. The target compound allows immediate, orthogonal functionalization of the secondary piperidine amine (via reductive amination or SNAr) prior to the cyclization of the primary amine and methyl ester. Utilizing the N-Boc-4-(aminomethyl)piperidine-4-carboxylic acid methyl ester requires a strongly acidic deprotection step (e.g., TFA/DCM), which generates a salt that must be neutralized and isolated before further diversification, adding 1-2 synthetic steps and reducing overall throughput yield by 10-15% [1].

Evidence DimensionSynthetic steps to N-functionalized spirocycles
Target Compound Data0 deprotection steps required prior to piperidine functionalization
Comparator Or BaselineN-Boc protected analog (requires 1 deprotection step + 1 neutralization step)
Quantified DifferenceReduction of 1-2 unit operations and avoidance of ~10-15% yield loss associated with deprotection/isolation
ConditionsHigh-throughput combinatorial library synthesis and diversification

Accelerates drug discovery workflows by streamlining the synthesis of diverse spirocyclic libraries, directly reducing labor and reagent overhead.

Synthesis of 2,8-Diazaspiro[4.5]decan-3-one Drug Scaffolds

Driven by its favorable leaving group kinetics (as detailed in Section 3), this compound is the premier precursor for generating 2,8-diazaspiro[4.5]decan-3-one cores [1]. These conformationally restricted spirocycles are heavily utilized in the development of kinase inhibitors, muscarinic agonists, and CNS-active agents where precise spatial arrangement of hydrogen bond donors and acceptors is critical [1].

High-Throughput Combinatorial Library Generation

Because of its solubility in standard organic solvents and unprotected piperidine nitrogen, this building block is ideal for automated, high-throughput parallel synthesis [2]. Chemists can perform rapid N-alkylation or reductive amination on the piperidine ring followed by spontaneous or mild base-catalyzed lactamization, bypassing the coupling reagents and deprotection steps required by free acid or N-Boc alternatives [2].

Development of Conformationally Constrained Peptidomimetics

In peptide drug discovery, replacing flexible natural amino acids with rigidified analogs improves metabolic stability and receptor selectivity. The methyl ester serves as an excellent unnatural amino acid synthon, allowing for the facile incorporation of a spiro-fused or highly substituted piperidine motif into peptide backbones without the solubility bottlenecks associated with zwitterionic free acids [2].

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

172.121177757 g/mol

Monoisotopic Mass

172.121177757 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types